5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine
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Overview
Description
5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a fluorophenyl group attached to a triazolo-pyrazine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo-pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidine: Exhibits significant biological activities, such as antiviral and antifungal effects.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its antibacterial and anticancer activities.
Uniqueness
5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine stands out due to its unique fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature also imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8FN5 |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C11H8FN5/c12-8-4-2-1-3-7(8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16) |
InChI Key |
MAPUBLIDLHWXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC3=NC(=NN23)N)F |
Origin of Product |
United States |
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